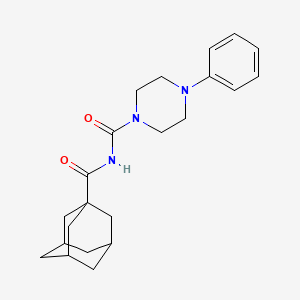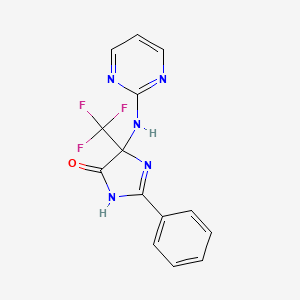![molecular formula C13H13N3O5S2 B15004605 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide](/img/structure/B15004605.png)
4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by the presence of sulfonamide and benzamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with 4-sulfamoylbenzenesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzoic acid
- 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzylamine
- 4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzyl alcohol
Uniqueness
4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide is unique due to its dual functional groups, which allow it to interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile therapeutic agent compared to similar compounds that may only possess one functional group .
Propriétés
Formule moléculaire |
C13H13N3O5S2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-[(4-sulfamoylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C13H13N3O5S2/c14-13(17)9-1-3-10(4-2-9)16-23(20,21)12-7-5-11(6-8-12)22(15,18)19/h1-8,16H,(H2,14,17)(H2,15,18,19) |
Clé InChI |
QHDQHXJTONZPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B15004539.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004540.png)
![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide](/img/structure/B15004541.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B15004545.png)
![2'-amino-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004546.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004547.png)
![2'-amino-1'-(3-chloro-2-methylphenyl)-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004549.png)
![(1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B15004554.png)
![3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B15004562.png)


![N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B15004586.png)
![4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol](/img/structure/B15004592.png)
![2'-amino-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004600.png)
